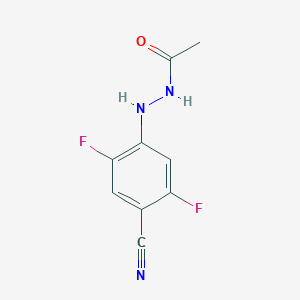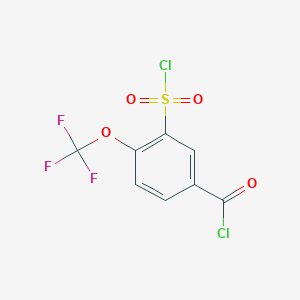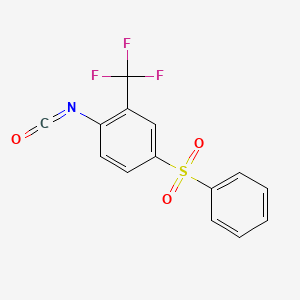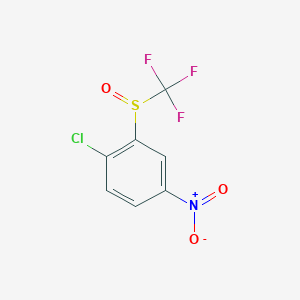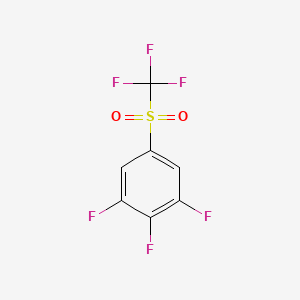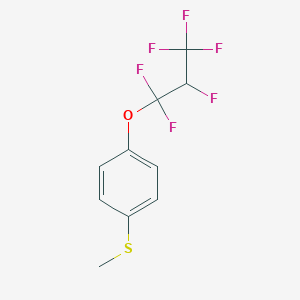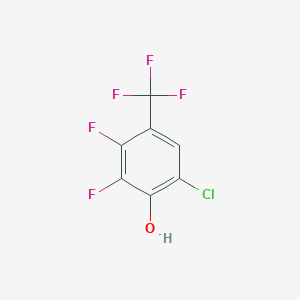
N-Trimethyl-N-hexylammonium hexafluorophosphate; 99.5%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Trimethyl-N-hexylammonium hexafluorophosphate (TMHA-PF6) is a quaternary ammonium salt that has been widely used in many scientific fields, including biochemistry, organic synthesis, and drug discovery. It is a highly reactive compound that can be used as a reagent for a variety of reactions, including esterification and hydrolysis. In addition, it has been used as a surfactant and in the synthesis of various organic compounds. TMHA-PF6 is a versatile compound that has a wide range of applications in scientific research and lab experiments.
作用机制
The mechanism of action of N-Trimethyl-N-hexylammonium hexafluorophosphate; 99.5% is not fully understood. However, it is believed that the compound acts as an organic acid and is able to react with other molecules in the presence of a catalyst. It is also believed that the compound is able to form hydrogen bonds with other molecules, which can affect the molecular structure of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Trimethyl-N-hexylammonium hexafluorophosphate; 99.5% are not well understood. However, it has been shown to have some effects on the body, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of protein synthesis. In addition, it has been shown to have some effects on the nervous system, including the inhibition of neurotransmitter release and the inhibition of synaptic transmission.
实验室实验的优点和局限性
The advantages of using N-Trimethyl-N-hexylammonium hexafluorophosphate; 99.5% in lab experiments include its low cost, its availability, and its reactivity. It is a highly reactive compound that can be used for a variety of reactions, including esterification and hydrolysis. In addition, it is a relatively inexpensive compound and is widely available. The major limitation of using N-Trimethyl-N-hexylammonium hexafluorophosphate; 99.5% in lab experiments is its potential toxicity. It is a strong acid and can be corrosive to skin and eyes and can cause respiratory irritation.
未来方向
There are a number of potential future directions for the use of N-Trimethyl-N-hexylammonium hexafluorophosphate; 99.5% in scientific research and lab experiments. These include further exploration of its biochemical and physiological effects, its potential use as a drug delivery system, its potential use as an enzyme inhibitor, and its potential use as a surfactant. Additionally, further exploration of its use in organic synthesis, its potential use as a catalyst, and its potential use in drug discovery are possible future directions.
合成方法
N-Trimethyl-N-hexylammonium hexafluorophosphate; 99.5% can be synthesized in several ways. The most common method is the reaction of trimethylamine and hexafluorophosphate in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and the resulting product is a white solid. Another method of synthesis is the reaction of hexamethyldisilazane and hexafluorophosphate in an aqueous solution. The reaction is catalyzed by a base, such as potassium hydroxide or sodium hydroxide, and the resulting product is a white solid.
科学研究应用
N-Trimethyl-N-hexylammonium hexafluorophosphate; 99.5% has been used in a variety of scientific fields, including biochemistry, organic synthesis, and drug discovery. In biochemistry, it has been used as a reagent for a variety of reactions, including esterification and hydrolysis. In organic synthesis, it has been used as a surfactant and in the synthesis of various organic compounds. In drug discovery, it has been used as a tool for the synthesis of small molecules and peptides.
属性
IUPAC Name |
hexyl(trimethyl)azanium;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N.F6P/c1-5-6-7-8-9-10(2,3)4;1-7(2,3,4,5)6/h5-9H2,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAVQMALJFRYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](C)(C)C.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22F6NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

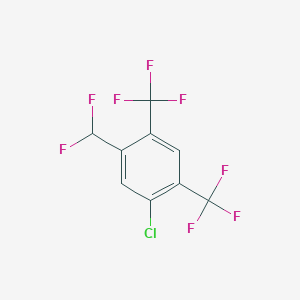
![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)
![1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one](/img/structure/B6313299.png)
![4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile](/img/structure/B6313303.png)
